N-butyl-D-glucopyranosylamine
Overview
Description
N-Butyl-D-glucopyranosylamine: is a chemical compound with the molecular formula C10H21NO5. It is a derivative of D-glucopyranosylamine, where a butyl group is attached to the nitrogen atom of the glucopyranosylamine structure
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of D-glucopyranosylamine with butylamine under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions involving the replacement of functional groups can also be carried out.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-Butyl-D-glucopyranosylamine is used as a building block in organic synthesis and as a reagent in chemical research. Biology: Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential use in drug development. Industry: The compound is utilized in various industrial applications, such as in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which N-Butyl-D-glucopyranosylamine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors to modulate biological processes.
Comparison with Similar Compounds
D-Glucopyranosylamine: The parent compound without the butyl group.
N-Propyl-D-glucopyranosylamine: A similar compound with a propyl group instead of a butyl group.
N-Ethyl-D-glucopyranosylamine: Another analog with an ethyl group.
Uniqueness: N-Butyl-D-glucopyranosylamine is unique due to the presence of the butyl group, which imparts different chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S,4R,5R,6S)-2-(butylamino)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5/c1-2-3-4-11-10-9(15)8(14)7(13)6(5-12)16-10/h6-15H,2-5H2,1H3/t6-,7-,8+,9-,10?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJYGEBDYDDFRP-YZUYTKQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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